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Compound Focus: Indapamide hemihydrate

CAS No.: 180004-24-4

Cat. No.: S530602

Formulation Design and Rationale

The goal of formulating Indapamide SR tablets is to maintain constant blood levels over 24 hours, improving
the therapeutic index and reducing side effects associated with immediate-release peaks [1] [2]. The matrix

system using hydrophilic polymers like HPMC is a widely adopted approach.

Table 1: Example Formulation Compositions (per tablet)

This composition is adapted from a research study [1]. The total tablet weight can be adjusted with additional

fillers.
uantit uantit uantit
Ingredient Function Q J Q v Q y
(mg)-F1 (mg) - F2 (mg) - F3
Indapamide Active Pharmaceutical 15 15 15
Ingredient (API)
HPMC K 100 M Sustained-Release Matrix 7.5 - -
Polymer
HPMC (various grades) Sustained-Release Matrix - 7.5 4.0-8.0
Polymer
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uantit uantit uantit

Ingredient Function Q J Q J Q o

(mg) - F1 (mg) - F2 (mg) - F3
Mannitol Diluent 45.0 24.0 -
Microcrystalline Diluent / Binder - 21.0 23.0
Cellulose (MCC)
HPC-LF Binder 0.75 0.75 0.75
Zinc Stearate Lubricant 0.25 0.25 0.25
Purified Water Granulating Liquid g.s. g.s. g.s.

Formulation Rationale:

¢ Sustained-Release Polymer: HPMC is the cornerstone polymer for creating a hydrophilic gel matrix.
Upon contact with water, it hydrates and swells, forming a gel layer that controls the release of
Indapamide through diffusion and erosion [1] [3]. The grade and viscosity (e.g., K4M, K15M, K100M)
directly impact the release rate.

¢ Fillers: Mannitol and Microcrystalline Cellulose (MCC) are used as diluents to achieve the desired
tablet weight and improve properties like flow and compressibility [1].

e Binder: Hydroxypropyl Cellulose (HPC-LF) is dissolved in the granulating liquid to promote
adhesion of powder particles during the wet granulation process, forming robust granules [1].

¢ Lubricant: Zinc Stearate (or more commonly, magnesium stearate) is added to the final blend to
reduce friction during ejection from the tablet press and prevent sticking [1] [3].

Wet Granulation Manufacturing Protocol

The following workflow and detailed steps outline the wet granulation process for manufacturing

Indapamide SR matrix tablets.
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1. Dry Mixing
(Blend API, polymers, diluents)

:

2. Wet Massing
(Add granulation liquid)

:

3. Wet Screening
(Mill the wet mass)

y

4. Drying
(Dry the wet granules)

:

5. Dry Screening
(Mill/size the dry granules)

:

6. Final Blending
(Add lubricant)

:

7. Compression
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Detailed Experimental Steps:

Dry Mixing:

o Weigh all inner-phase ingredients (Indapamide, HPMC, diluents) according to the formulation.
o Transfer the powders to a suitable mixer (e.g., a high-shear granulator or a twin-shell blender)
and mix for 10-15 minutes to achieve a homogeneous powder blend [1].

e Wet Massing & Granulation:

o In a high-shear granulator, while mixing, add the granulating liquid (e.g., an isopropyl alcohol
(IPA) solution of HPC-LF binder) gradually [1].

o Continue mixing until moist, coherent agglomerates form. The endpoint is often determined by
power consumption or visual inspection of granule consistency.

e Wet Screening:

o Pass the wet mass through a sieve or mill (e.g., using a #6-8 mesh screen) to break down
large lumps and create uniformly sized wet granules [1].

e Drying:

o Transfer the wet granules to a tray dryer or a fluidized bed dryer.
o Dry until the Loss on Drying (LOD) is less than 2-3%. Typical inlet air temperature for a

fluidized bed dryer is 50-60°C [1].

e Dry Screening:

o Pass the dried granules through a #20-30 mesh screen to break up aggregates and ensure
uniform particle size for better flow and compression [1].

e Final Blending (Lubrication):
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o Transfer the sized dry granules to a blender (e.g., a double-cone blender).

o Add the extragranular lubricant (e.g., Zinc Stearate) and any other extra-granular excipients.

o Blend for 3-5 minutes to ensure uniform distribution without over-lubrication, which can
negatively affect tablet hardness and drug release [1].

e Compression:

o Compress the final blend on a rotary tablet press using suitable tooling to achieve the target
tablet weight, hardness, and thickness.

Pre-compression and Post-compression Evaluation

Comprehensive evaluation ensures the granules and final tablets meet quality standards.

Table 2: Standard Evaluation Parameters and Results

The following table summarizes key tests and typical results from research formulations [1].

Test Method / Specification Typical Results
Bulk Density USP <616>; Measure poured 0.49-0.53
(g/ml) density

Tapped Density USP <616>; Measure tapped 0.59-0.69
(g/ml) density

Carr's Index (%) Calculated: (Tapped - Bulk)/Tapped 23.5 - 25.5 (Fair to Passable Flow)

x 100
Tablet Hardness Hardness Tester (e.g., Monsanto, 50-100 N
(N) Schleuniger)

Tablet Friability USP <1216>; Roche Friabilator, 100 < 1.0% (e.g., 0.12 - 0.18%)
(%) revolutions

Weight Variation USP <905>; Weigh 20 tablets Meets USP requirements
individually
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Test

Drug Content
Uniformity (%)

In-Vitro Drug
Release

Method /| Specification Typical Results

HPLC assay of 10 individual tablets 95 - 102% of label claim

USP Apparatus Il (Paddle), 50 RPM, Target Profile: ~50% release between 5-
in pH 6.8 phosphate buffer at 37°C 14 hours, complete release over 24 hours

[1] [2]

Detailed Experimental Protocols:

¢ Drug Release (Dissolution) Testing [1]:

o Apparatus: USP Type Il (Paddle).

o Medium: 900 mL of pH 6.8 phosphate buffer.

o Conditions: 50 RPM, 37 * 0.5°C.

o Sampling Intervals: 1, 4, 8, 12, 16, 20, and 24 hours.

o Analysis: Withdraw samples, filter through a 0.45um membrane filter, and analyze by HPLC.
o HPLC Conditions:

Column: C18 (e.g., Intersil ODS 3V, 150 x 4.6 mm, 4um).

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.6) (40:60 viv).
Flow Rate: 1.0 mL/min.

Detection: UV at 240 nm.

Injection Volume: 50 pL.

¢ Stability Studies [4]:

o Package the optimized formulation and store under accelerated stability conditions (40°C * 2°C
1 75% RH * 5%) for up to 6 months. Sample at 0, 1, 3, and 6 months and evaluate for
appearance, drug content, dissolution, and related substances.

Key Conclusions for Development

For researchers developing Indapamide SR tablets via wet granulation:

e HPMC is a critical polymer for achieving a 24-hour release profile. The release rate can be fine-
tuned by varying the viscosity grade and concentration [1] [3].

© 2026 Smolecule. All rights reserved. 6/8 Tech Support


https://ijpsr.com/bft-article/formulation-and-evaluation-of-indapamide-sustained-release-matrix-tablets/?view=fulltext
https://pubmed.ncbi.nlm.nih.gov/10678595/
https://ijpsr.com/bft-article/formulation-and-evaluation-of-indapamide-sustained-release-matrix-tablets/?view=fulltext
https://www.apjhs.com/index.php/apjhs/article/view/1914
https://ijpsr.com/bft-article/formulation-and-evaluation-of-indapamide-sustained-release-matrix-tablets/?view=fulltext
https://patents.google.com/patent/US5334392A/en
https://www.smolecule.com/products/s530602?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e Wet granulation is a robust process that improves the flow and compressibility of powders
containing high levels of hydrophilic polymer [1].

¢ Incorporating a portion of the release-controlling polymer in the extragranular fraction can help
achieve a more consistent target release profile [1].

e The 1.5 mg SR dosage form has demonstrated clinical efficacy in hypertension management with a
potentially improved side effect profile compared to the 2.5 mg immediate-release formulation,
particularly regarding serum potassium levels [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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